molecular formula C18H15ClN2O2S B11131614 Ethyl [4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate

Ethyl [4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate

Cat. No.: B11131614
M. Wt: 358.8 g/mol
InChI Key: JESJNIXWPGLDSO-UHFFFAOYSA-N
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Description

Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate typically involves the reaction of 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the ethoxy group.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates or ureas.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate can be compared with other carbamate derivatives, such as:

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

ethyl N-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C18H15ClN2O2S/c1-2-23-18(22)21-17-15(12-8-10-14(19)11-9-12)20-16(24-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,21,22)

InChI Key

JESJNIXWPGLDSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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